molecular formula C14H21Cl2N3O2 B12873517 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride

8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride

Cat. No.: B12873517
M. Wt: 334.2 g/mol
InChI Key: AOHBJCMLHMDLEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride typically involves the functionalization of the quinoline ring. One common method involves the use of N-propargyl aniline derivatives and the employment of tin and indium chlorides as catalysts . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions, which facilitate the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as tin and indium chlorides, is crucial for achieving high yields and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. The pathways involved often include single electron transfer (SET) mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bidentate directing group makes it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C14H21Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

8-(5-aminopentan-2-ylamino)quinoline-5,6-diol;dihydrochloride

InChI

InChI=1S/C14H19N3O2.2ClH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17-19H,2,4,6,15H2,1H3;2*1H

InChI Key

AOHBJCMLHMDLEG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O.Cl.Cl

Origin of Product

United States

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